CID 131856390

Description

Historical Development and Evolution of pH Indicators in Scientific Inquiry

The concept of using substances to indicate acidity or alkalinity dates back to the 17th century. In 1664, the chemist Robert Boyle first documented the use of natural dyes from sources like roses, litmus, and other plants as acid-base indicators in his collection of essays, "Experimental History of Colors". saudijournals.comsciensage.info Boyle observed that certain plant juices would change color when exposed to acids or bases; for example, a blue solution from violets would turn red in acid and green in alkali. encyclopedia.com This early work laid the foundation for the experimental classification of these substances. saudijournals.com

For centuries, these natural indicators were the primary tools for such classifications. The scientific understanding and application of these principles took a significant leap forward in 1909 when Danish chemist Søren Peder Lauritz Sørensen introduced the concept of pH while working at the Carlsberg Laboratory. watertestsystems.com.auwikipedia.org He defined pH as the negative logarithm of the hydrogen ion concentration, creating a standardized scale for expressing acidity and basicity. watertestsystems.com.ausolubilityofthings.com This development revolutionized chemical analysis and spurred the need for more precise and reliable indicators. solubilityofthings.com

The 20th century saw the development of synthetic indicators, which offered greater stability and sharper color changes compared to their natural counterparts. watertestsystems.com.auresearchgate.net The first pH indicator papers were developed in the 1930s, and their widespread use began in the 1950s. watertestsystems.com.au Among the most important synthetic indicators developed were the sulfonphthalein dyes, a class to which Thymol Blue belongs. wikipedia.org

Significance of Sulfonphthalein Indicators in Analytical Chemistry Research

Sulfonphthalein dyes, including well-known indicators like Phenol Red, Bromothymol Blue, and Thymol Blue, became indispensable in analytical chemistry due to their intense, vibrant colors and distinct color transitions over specific pH ranges. wikipedia.orgresearchgate.net These characteristics make them excellent for visual endpoint determination in acid-base titrations and for spectrophotometric pH measurements. vjs.ac.vnnsf.gov

The mechanism behind their color change involves structural alterations. These molecules can exist in different tautomeric forms, typically a colorless lactonic form and an intensely colored quinonoid form. dnu.dp.ua The equilibrium between these forms is pH-dependent, resulting in the observed color change. dnu.dp.ua Their high molar absorptivity means they can be detected optically even at low concentrations. researchgate.net

Despite their utility, research has also highlighted challenges with sulfonphthalein dyes. Historically, impurities from the synthesis process have led to batch-to-batch differences, which can cause uncertainties in pH measurements. nist.govnih.gov This has prompted research into purification methods and the characterization of these impurities using techniques like liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy of pH measurements in sensitive applications, such as the analysis of seawater. nist.govnih.gov

Overview of Thymol Blue Sodium Salt's Dual pH Indicating Ranges in Research Applications

A distinctive feature of Thymol Blue sodium salt is its functioning as a diprotic acid, which allows it to exhibit two separate pH transition ranges. ubc.ca This dual-range capability makes it a versatile indicator for a broader spectrum of research applications compared to single-range indicators. gspchem.com

The two distinct pH ranges and corresponding color changes are:

Acidic Range: From pH 1.2 to 2.8, the indicator transitions from red to yellow. medchemexpress.comhimedialabs.com

Alkaline Range: From pH 8.0 to 9.6, the transition is from yellow to blue. medchemexpress.comhimedialabs.com

This behavior is due to the molecule existing in three different forms depending on the pH: a red diprotonated form (H₂In) at very low pH, a yellow monoprotonated form (HIn⁻) at intermediate pH, and a blue deprotonated form (In²⁻) at high pH. ubc.ca Quantitative detection can be achieved by measuring the shift in the absorption peak of its UV-visible spectrum, which occurs between 435 nm and 596 nm. medchemexpress.commedchemexpress.com

Table 1: pH Transition Ranges of Thymol Blue Sodium Salt

| pH Range | Color in Acidic Form | Color in Basic Form |

|---|---|---|

| 1.2 - 2.8 | Red | Yellow |

Data sourced from multiple references. ubc.cagspchem.commedchemexpress.comhimedialabs.comwasteless.biovanderbilt.edu

Role of Thymol Blue Sodium Salt in Advancing Acid-Base Research Methodologies

Thymol Blue sodium salt has played a significant role in refining and advancing various acid-base research methodologies. Its primary application is as an endpoint indicator in acid-base titrations. dawnscientific.com The sharpness of its color change in the alkaline range makes it particularly suitable for titrations involving weak acids and strong bases, where the equivalence point is in the basic region. ubc.ca

Beyond standard titrations, research has explored novel applications for Thymol Blue. It has been used to create modified sensor electrodes for potentiometric acid-base titrations. One study demonstrated the fabrication of a conductive glass/thymol blue sensor electrode that showed a linear potential response to pH changes, offering an alternative to traditional electrodes. juniperpublishers.com

In the field of fluid dynamics, a technique using Thymol Blue has been developed for the precise measurement and visualization of low-velocity fluid flows. taylorandfrancis.com By creating a localized pH change with an electrode in a Thymol Blue solution, researchers can generate a colored, neutrally buoyant marker to trace flow patterns. taylorandfrancis.com Furthermore, its properties have been utilized in the development of solid-state sensors. By fixing the indicator in a silica (B1680970) gel matrix, it can be used for in-situ pH measurements in environments like marine ecosystems. medchemexpress.commedchemexpress.com These innovative uses demonstrate how the fundamental indicator properties of Thymol Blue sodium salt continue to contribute to advancements in diverse scientific research fields. gspchem.com

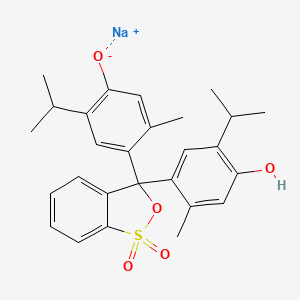

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62625-21-2 |

|---|---|

Molecular Formula |

C27H30NaO5S |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

sodium 4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate |

InChI |

InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3; |

InChI Key |

HVGAACYQDSQPEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O.[Na] |

Other CAS No. |

62625-21-2 |

Related CAS |

76-61-9 (Parent) |

Origin of Product |

United States |

Physicochemical and Theoretical Principles of Thymol Blue Sodium Salt As a Research Reagent

Structural Basis of Colorimetric Transition in Thymol Blue Sodium Salt

The vibrant color changes of Thymol Blue sodium salt are a direct consequence of alterations in its molecular structure in response to the pH of the surrounding medium. These changes are governed by protonation and deprotonation events at specific sites on the molecule, leading to different ionic species, each with a unique spectroscopic signature.

Thymol Blue sodium salt exhibits two distinct pH transition ranges, indicating a two-stage equilibrium process. medchemexpress.com In highly acidic conditions, the indicator exists in its protonated, red form. As the pH increases, it undergoes its first transition between pH 1.2 and 2.8, losing a proton to form a yellow intermediate species. medchemexpress.com A second transition occurs in the alkaline range, between pH 8.0 and 9.6, where the yellow form loses a second proton to become the blue, fully deprotonated species. medchemexpress.com These equilibria can be represented as follows:

H₂I (Red) ⇌ H⁺ + HI⁻ (Yellow) HI⁻ (Yellow) ⇌ H⁺ + I²⁻ (Blue)

The equilibrium between these species is dynamic, and the predominant form in a solution is dependent on the pH. This reversible protonation and deprotonation is the fundamental mechanism behind its function as a pH indicator.

| pH Range | Color Transition | Predominant Species |

|---|---|---|

| 1.2 - 2.8 | Red to Yellow | H₂I to HI⁻ |

| 8.0 - 9.6 | Yellow to Blue | HI⁻ to I²⁻ |

Each ionic form of Thymol Blue sodium salt possesses a unique electronic configuration, which results in the absorption of light at different wavelengths. These distinct absorption patterns are known as spectroscopic signatures and are the basis for quantitative spectrophotometric analysis. The yellow, monoprotonated form (HI⁻) exhibits a maximum absorbance (λmax) at approximately 435 nm, while the blue, fully deprotonated form (I²⁻) has a λmax around 596 nm. medchemexpress.com The red, fully protonated form (H₂I) also has a distinct spectrum, though the transition between the yellow and blue forms is more commonly utilized for precise pH measurements in many research contexts. nih.gov

| Ionic Form | Color | Approximate Absorbance Maximum (λmax) |

|---|---|---|

| HI⁻ | Yellow | 435 nm |

| I²⁻ | Blue | 596 nm |

Quantitative Spectrophotometric Analysis of Thymol Blue Sodium Salt

The well-defined spectroscopic properties of Thymol Blue sodium salt allow for its use in the precise determination of pH through spectrophotometry. By measuring the absorbance of a solution containing the indicator at specific wavelengths, the relative concentrations of its different ionic forms can be determined, which in turn provides a measure of the solution's pH.

The shift in the absorbance spectrum of Thymol Blue sodium salt with changing pH is the cornerstone of its application in quantitative research. For instance, in marine chemistry, the precise measurement of seawater pH is critical. By measuring the ratio of the absorbance at the λmax of the acidic (435 nm) and basic (596 nm) forms, researchers can calculate the pH with high precision and accuracy. nih.govnews-oceanacidification-icc.org This ratiometric approach minimizes errors that might arise from variations in indicator concentration or instrument drift. The relationship is often described by the following equation:

pH = pKₐ + log(([I²⁻])/([HI⁻]))

Where pKₐ is the acid dissociation constant of the indicator, and the ratio of the concentrations of the deprotonated ([I²⁻]) and monoprotonated ([HI⁻]) forms is determined from the ratio of their respective absorbances.

The relationship between the concentration of an absorbing species and the amount of light it absorbs is described by the Beer-Lambert Law, often expressed as A = εbc. edinst.comlibretexts.org In this equation, A is the absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), b is the path length of the light through the solution, and c is the concentration of the substance. edinst.comkhanacademy.org

For research protocols utilizing Thymol Blue sodium salt, this linear relationship between concentration and absorbance is fundamental. bellevuecollege.edu To ensure accurate quantitative measurements, a calibration curve is often constructed by measuring the absorbance of a series of solutions with known indicator concentrations. This allows researchers to confirm that the experimental conditions are within the linear range of the Beer-Lambert Law and to determine the concentration of the indicator in unknown samples. It is important to note that deviations from this law can occur at high concentrations, necessitating careful selection of the indicator concentration for a given experiment.

Thermodynamics of Indicator Equilibria in Diverse Research Media

The equilibria of Thymol Blue sodium salt are influenced by the thermodynamic conditions of the research medium, such as temperature and the chemical composition of the solvent. Understanding these thermodynamic aspects is crucial for accurate pH measurements in diverse environments.

Research on the adsorption of Thymol Blue onto activated carbons has provided insights into the thermodynamic parameters of its interactions. d-nb.info Studies have shown that the adsorption process can be spontaneous and endothermic, with the thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) being dependent on factors such as temperature and the nature of the adsorbent. d-nb.info

In aqueous solutions, particularly in environments like estuaries with varying salinity, the pKₐ of Thymol Blue is not constant. researchgate.net The dissociation constant is affected by both temperature and the ionic strength of the solution. For instance, the pKₐ' (the conditional acid dissociation constant) of Thymol Blue has been shown to have a specific dependence on salinity. researchgate.net This necessitates the use of temperature and salinity-dependent pKₐ' values for accurate pH calculations in such complex media. nih.gov The enthalpy and entropy of the dissociation process can be determined by studying the temperature dependence of the pKₐ, providing a more complete thermodynamic picture of the indicator's behavior in different research settings.

Advanced Methodological Applications of Thymol Blue Sodium Salt in Analytical Research

Implementation in High-Precision Acid-Base Titrimetry for Research Studies

Thymol Blue sodium salt serves as a critical pH indicator in high-precision acid-base titrimetry, valued for its distinct color transitions. It exhibits two useful pH ranges: a transition from red to yellow between pH 1.2 and 2.8, and a second transition from yellow to blue between pH 8.0 and 9.6. medchemexpress.comvanderbilt.edu This dual-range capability allows for its application in a variety of analytical scenarios. gspchem.com The choice of indicator for a titration is paramount and depends on the pH at the equivalence point of the reaction between the titrant and the analyte. vanderbilt.edu For titrations with an equivalence point around pH 9.2, Thymol Blue is a suitable choice. vanderbilt.edu

Endpoint Detection in Complex Chemical Systems

In complex chemical systems, the accurate determination of the titration endpoint can be challenging due to the presence of multiple ionic species or a colored matrix. Thymol Blue's sharp color change at its pKa values makes it a reliable indicator in such scenarios. gspchem.com For instance, in the titration of a weak acid with a strong base, the equivalence point typically occurs in the alkaline pH range, making the yellow-to-blue transition of Thymol Blue (pH 8.0-9.6) ideal for endpoint detection. vanderbilt.edu The vividness of its color changes enhances the accuracy of visual endpoint determination, even in intricate solutions. gspchem.com

Automated Titration Systems Incorporating Thymol Blue Sodium Salt

Automated titration systems offer enhanced reproducibility and throughput compared to manual methods. These systems often employ photometric sensors to detect the color change of an indicator, thereby determining the endpoint of the titration. Thymol Blue sodium salt is compatible with such systems. researchgate.net A phototitrator can be configured to monitor the absorbance of the solution at a specific wavelength corresponding to either the acidic or basic form of Thymol Blue. As the titration proceeds and the pH of the solution changes, a sharp change in absorbance is detected at the endpoint. This automated approach eliminates the subjectivity of visual color perception and is particularly advantageous for high-throughput analysis in research and industrial settings. researchgate.net

Spectrophotometric pH Measurement Techniques Utilizing Thymol Blue Sodium Salt

Spectrophotometric methods offer a high-precision alternative to potentiometric pH measurements. These techniques utilize the pH-dependent absorbance characteristics of indicator dyes like Thymol Blue sodium salt. medchemexpress.com The quantitative determination of pH is achieved by measuring the shift in the absorption spectrum of the indicator. medchemexpress.com Thymol Blue has characteristic absorption peaks at 435 nm and 596 nm, corresponding to its acidic and basic forms, respectively. medchemexpress.com

Development of Multi-wavelength Spectrophotometric Methods

To enhance the accuracy of spectrophotometric pH measurements, multi-wavelength methods have been developed. These methods involve measuring the absorbance at multiple wavelengths to minimize interferences and improve the signal-to-noise ratio. For sulfonephthalein indicators like Thymol Blue, analyzing the ratio of absorbances at two different wavelengths can provide a more robust pH determination. researchgate.net For instance, the ratio of the absorbances at 596 nm and 435 nm can be used to calculate the pH. nih.gov Chemometric techniques, which involve multivariate analysis of the entire absorption spectrum, can further refine the accuracy of pH measurements by accounting for variations in the indicator's molar absorptivity with changes in temperature and salinity. researchgate.netnih.gov

Enhancing Accuracy through Indicator Purification Strategies

The purity of the indicator dye is a critical factor affecting the accuracy of spectrophotometric pH measurements. researchgate.net Commercially available sulfonephthalein dyes, including Thymol Blue, can contain impurities from their synthesis, leading to batch-to-batch variations and potential uncertainties in pH measurements of up to 0.1 pH units. nist.govnih.gov To mitigate these errors, purification of the indicator is essential. researchgate.net Methods such as preparative high-performance liquid chromatography (HPLC) and flash chromatography have been successfully employed to purify Thymol Blue. nih.gov The use of purified Thymol Blue, along with a thorough characterization of its physicochemical properties (e.g., dissociation constants) over a range of temperatures and salinities, significantly enhances the quality and reliability of spectrophotometric pH measurements in diverse aqueous environments like rivers, estuaries, and oceans. nih.gov

Integration into Flow Injection Analysis (FIA) Systems

Flow Injection Analysis (FIA) is an automated analytical technique that involves injecting a sample into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector. nih.govresearchgate.net Thymol Blue sodium salt has been successfully integrated into FIA systems, often in the form of an optical sensor or "optode". scielo.brunesp.brresearchgate.net

In a typical FIA setup for the determination of a substance like CO2, the sample is injected into a carrier stream and mixed with an acid to generate CO2 gas. scielo.brresearchgate.net This gas then diffuses across a membrane and into an acceptor stream containing the Thymol Blue indicator. The change in pH of the acceptor stream, caused by the dissolved CO2, is detected by monitoring the color change of the immobilized Thymol Blue. scielo.brresearchgate.net The dye can be chemically immobilized on a solid support, such as optical fibers, creating a robust and reusable sensor for continuous monitoring. scielo.brunesp.brresearchgate.net This approach has been effectively used for the determination of carbonate in mineral water with good repeatability and accuracy. researchgate.net

Table 1: Properties of Thymol Blue Sodium Salt

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₉NaO₅S |

| Molar Mass | 488.58 g/mol |

| First pH Transition Range | 1.2 (red) – 2.8 (yellow) |

| Second pH Transition Range | 8.0 (yellow) – 9.6 (blue) |

| Absorbance Peak (Acidic) | 435 nm |

| Absorbance Peak (Basic) | 596 nm |

Continuous Monitoring of pH in Dynamic Research Processes

The capacity for real-time analysis is critical in many research areas, including biochemical reactions, environmental monitoring, and industrial process control. Thymol Blue sodium salt is integral to developing systems for the continuous monitoring of pH in such dynamic processes. When incorporated into flow-through systems, such as flow injection analysis (FIA), the indicator provides instantaneous feedback on pH fluctuations. The reversible protonation and deprotonation of the Thymol Blue molecule allows it to respond rapidly to changes in the hydrogen ion concentration of a moving stream. medchemexpress.com This enables researchers to track reaction kinetics, monitor effluent streams, or control pH in bioreactors without manual sampling, leading to higher data density and more precise process control.

Application in Automated CO2 Determination Research

A significant application of Thymol Blue sodium salt is in the automated determination of carbon dioxide. Research has demonstrated its use in constructing optical sensors (optodes) for FIA systems designed for CO2 measurement. researchgate.net In a typical setup, a sample containing carbonate or bicarbonate is acidified in the flow system to generate gaseous CO2. researchgate.net This CO2 then diffuses across a gas-permeable membrane (e.g., PTFE) into an acceptor stream. researchgate.net The dissolution of CO2 in the acceptor fluid alters its pH, a change that is detected by an immobilized Thymol Blue sensor. researchgate.net The resulting color change, measured spectrophotometrically, correlates directly to the CO2 concentration in the original sample. This methodology provides a robust and automated alternative to traditional, more cumbersome methods like potentiometry. researchgate.net

| Performance Characteristic | Finding | Reference |

| Linear Response Range 1 | 1.0 x 10⁻³ to 1.0 x 10⁻² mol L⁻¹ | researchgate.net |

| Linear Response Range 2 | 2.0 x 10⁻² to 0.10 mol L⁻¹ | researchgate.net |

| Sampling Frequency | 11 samples per hour | researchgate.net |

| Repeatability (R.S.D.) | < 4% (n=10) | researchgate.net |

| Optode Lifetime (in flow) | 170 hours | researchgate.net |

Solid-State Sensor Development for In-Situ pH Measurement

While Thymol Blue sodium salt is effective in solution, its immobilization onto solid supports has paved the way for the development of robust, portable, and reusable pH sensors for in-situ measurements. researchgate.net Creating solid-state sensors overcomes issues associated with liquid-phase indicators, such as sample contamination and the difficulty of use in non-aqueous or remote environments. medchemexpress.comresearchgate.net These sensors are particularly valuable for environmental monitoring in marine systems and for biomedical applications. medchemexpress.commedchemexpress.com

Sol-Gel Entrapment of Thymol Blue Sodium Salt for Sensor Fabrication

The sol-gel process is a widely used and effective method for fabricating solid-state optical sensors by entrapping indicator dyes like Thymol Blue sodium salt in a porous glass or silica (B1680970) matrix. researchgate.net The process typically involves the hydrolysis and polycondensation of a precursor, such as tetraethylorthosilicate (TEOS), in the presence of the indicator. researchgate.netresearchgate.net This creates a transparent, monolithic silica structure with the Thymol Blue molecules physically entrapped within its pores. researchgate.net Crucially, research confirms that the immobilized indicator retains its fundamental pH-responsive chromic properties. researchgate.netresearchgate.net The porosity and morphology of the silica matrix can be further tailored by including surfactants in the sol-gel formulation, which can enhance sensor performance and response time. f-cdn.com

pH Optodes for Remote and Continuous Monitoring in Research

A pH optode, or optical sensor, is created by coupling the immobilized Thymol Blue matrix to an optical fiber. researchgate.net The dye is chemically immobilized on the surface of the optical fiber bundle, often through a silanization process. researchgate.net This configuration allows for the transmission of light to and from the sensing matrix, enabling remote pH measurements. The light signal, modulated by the pH-dependent absorbance of the Thymol Blue, travels back through the fiber to a detector. This technology offers several advantages for research, including resistance to electrical interference, the potential for miniaturization, and the ability to perform continuous, remote analysis in inaccessible or harsh environments. researchgate.net

Research Applications of Thymol Blue Sodium Salt in Specific Scientific Disciplines

Environmental Science Research

In environmental science, precise pH measurement is crucial for assessing the health of ecosystems and understanding complex biogeochemical cycles. Thymol Blue sodium salt has proven to be a valuable tool in this field, particularly in aquatic and marine environments.

Seawater pH Measurement Under In-Situ Conditions

Accurate measurement of seawater pH is critical for studying ocean acidification and its impact on marine life. Thymol Blue sodium salt is particularly well-suited for spectrophotometric determination of pH in marine environments. Research has focused on purifying and characterizing Thymol Blue to enable high-quality pH measurements across a wide range of salinities and temperatures nsf.govnih.gov.

One of the significant advantages of Thymol Blue is its optimal pH-indicating range of approximately 7.5 to 8.9, which is higher than that of other commonly used indicators like meta-cresol purple (mCP) nsf.gov. This makes Thymol Blue especially useful for measurements in surface or shallow waters where photosynthetic activity can lead to higher pH values nsf.govnih.gov.

For in-situ measurements, Thymol Blue sodium salt can be incorporated into solid-state sensors. This is achieved by fixing the indicator in a silica (B1680970) gel matrix using sol-gel technology, creating a stable and reusable sensor for real-time pH monitoring in the marine environment medchemexpress.com.

Below is a table summarizing the key parameters for using purified Thymol Blue for spectrophotometric pH measurements in seawater, based on published research nsf.govnih.gov.

| Parameter | Description | Value/Equation |

| pH Indicating Range | The effective pH range over which Thymol Blue provides accurate measurements. | ~7.5 - 8.9 |

| Measurement Wavelengths | The wavelengths at which the absorbance of the two forms of the indicator are measured. | 435 nm and 596 nm |

| Equation for pH Calculation | The equation used to calculate pH on the total hydrogen ion concentration scale (pHT). | pHT = -log(K₂ᵀe₂) + log((R - e₁)/(1 - Re₄)) |

| Salinity Range | The range of practical salinities over which the characterization is valid. | 0 ≤ Sₚ ≤ 40 |

| Temperature Range | The range of temperatures over which the characterization is valid. | 278.15 K to 308.15 K (5°C to 35°C) |

Note: In the pH calculation equation, R is the ratio of the absorbances at 596 nm and 435 nm. K₂ᵀ, e₁, e₂, and e₄ are temperature- and salinity-dependent parameters related to the dissociation constant and molar absorptivity of the indicator, which are determined experimentally.

Studies on Carbon Dioxide Systems in Marine Environments

The absorption of atmospheric carbon dioxide (CO₂) by the ocean is a critical component of the global carbon cycle, but it also leads to ocean acidification. Understanding the marine CO₂ system requires precise measurements of parameters like pH. As mentioned, Thymol Blue is particularly valuable for studying waters with elevated pH, which can occur in areas of high primary productivity where photosynthesis consumes dissolved CO₂ nsf.govnih.gov.

By providing accurate pH measurements in these environments, Thymol Blue helps scientists to better constrain the parameters of the marine carbonate system. This, in turn, allows for more accurate calculations of other important variables, such as the partial pressure of CO₂ (pCO₂) and the saturation state of calcium carbonate minerals, which are vital for shell-forming organisms. The use of Thymol Blue, therefore, contributes to a more comprehensive understanding of the impacts of increasing atmospheric CO₂ on marine ecosystems.

Biochemical and Microbiological Research Applications

In biochemistry and microbiology, maintaining and monitoring the pH of culture media is essential for studying the growth, metabolism, and activity of microorganisms. Thymol Blue sodium salt serves as a reliable indicator for these purposes.

pH Monitoring in Microbial Culture Media for Growth Studies

The growth of microorganisms in a culture medium is often accompanied by changes in pH due to metabolic processes. Thymol Blue can be incorporated into culture media to provide a visual indication of these pH shifts. For example, in media containing a fermentable carbohydrate, the metabolic activity of certain bacteria will produce acidic byproducts, causing a decrease in the pH of the medium. The resulting color change of the Thymol Blue from blue to yellow can be used to differentiate between microorganisms based on their metabolic capabilities sigmaaldrich.comsigmaaldrich.com.

An example of a medium where a related indicator, Bromothymol Blue, is used is Thiosulfate Citrate Bile Salts Sucrose (TCBS) Agar, which is selective for Vibrio species. In this medium, which has a high initial pH, sucrose-fermenting Vibrio species produce acid, lowering the pH and causing the indicator to turn yellow sigmaaldrich.commicrobeonline.com. This principle of using a pH indicator to monitor microbial growth and differentiation is also applicable to Thymol Blue.

Assessment of Microbial Metabolism and Activity

The color change of Thymol Blue in a culture medium is a direct reflection of the metabolic activity of the microorganisms present. The production of acids from the fermentation of sugars is a key metabolic pathway for many bacteria. By observing the rate and extent of the color change, researchers can make qualitative and semi-quantitative assessments of the metabolic activity of the cultured microorganisms.

For instance, a rapid and pronounced color change from blue to yellow would indicate vigorous fermentation of the available carbohydrate source. Conversely, a lack of color change would suggest that the microorganism is unable to utilize the carbohydrate or that its metabolic activity is inhibited. This visual feedback is a simple yet effective way to screen for specific metabolic traits or to assess the impact of different growth conditions or antimicrobial agents on microbial metabolism chemimpex.com.

The following table provides examples of how Thymol Blue's color change can be interpreted in the context of microbial culture media.

| Initial pH of Medium | Metabolic Process | Final pH | Thymol Blue Color Change | Interpretation |

| Alkaline (>8.0) | Carbohydrate Fermentation | Acidic (<8.0) | Blue to Yellow | Active fermentation and acid production. |

| Alkaline (>8.0) | No Carbohydrate Fermentation | Remains Alkaline | Remains Blue | No utilization of the carbohydrate source. |

| Neutral (~7.0) | Production of Alkaline Byproducts | Alkaline (>8.0) | Yellow/Green to Blue | Production of alkaline compounds from other metabolic processes. |

Research on Enzymatic Reactions Requiring pH Control

The activity of enzymes is critically dependent on the pH of their environment. Thymol Blue sodium salt is employed in biochemical research to monitor and control this crucial parameter. Its application is particularly noted in spectrophotometric assays where enzymatic reactions lead to a change in proton concentration (H+).

A key example is in the activity assay for arginine kinase. mdpi.com This enzyme catalyzes a reaction that produces protons, leading to a decrease in the pH of the reaction mixture. By incorporating Thymol Blue into the assay—often in combination with other indicators like cresol red—researchers can quantitatively measure the rate of the enzymatic reaction. mdpi.com The change in pH causes a corresponding change in the absorbance spectrum of the indicator, which can be continuously monitored with a spectrophotometer. mdpi.com This method provides a real-time measurement of enzyme kinetics, offering insights into the enzyme's efficiency and response to various substrates or inhibitors.

| Enzyme Assay | Principle of pH Change | Role of Thymol Blue Sodium Salt | Detection Method |

|---|---|---|---|

| Arginine Kinase Activity | Production of protons (H+) during the reaction decreases pH. | Acts as a colorimetric indicator to detect the drop in pH. | Spectrophotometry (monitoring absorbance change at a specific wavelength). mdpi.com |

Staining and Analysis of Fatty Acids in Research

In the field of lipid analysis, Thymol Blue sodium salt has been identified as a dye for staining and analyzing fatty acids. biosynth.com This application is based on a specific chemical reaction between the indicator and the lipid molecules. The hydroxyl group of the Thymol Blue sodium salt molecule reacts with the carboxylic acid group characteristic of fatty acids. biosynth.com This interaction results in the formation of a cross-link between the indicator and the fatty acid. The progress and extent of this reaction can be monitored by measuring the changes in the intensity of light transmitted through the solution, providing a method for the analytical determination of fatty acids. biosynth.com

Research in Chemical Synthesis and Process Monitoring

The precise control of pH is often a determining factor for the yield and purity of products in chemical synthesis. Thymol Blue sodium salt provides a reliable visual or spectrophotometric means of monitoring pH in real-time during such processes.

pH Control in Novel Synthetic Pathways

A significant area of research is the development of advanced materials, such as solid-state sensors. Thymol Blue has been successfully incorporated into silica gel matrices using the sol-gel process, a novel synthetic pathway for creating solid, porous materials under controlled conditions. medchemexpress.comresearchgate.net In this application, the indicator is entrapped within the transparent silica matrix as it forms. researchgate.net The resulting material functions as a solid-state pH sensor, retaining the pH-responsive color-changing properties of the dye. medchemexpress.comresearchgate.net This research demonstrates the use of Thymol Blue not just as a monitoring agent but as a functional component in the synthesis of new analytical devices for environmental and biomedical acid-base monitoring. medchemexpress.com

Investigations into Cationic Polymerization Reactions

Thymol Blue sodium salt also serves as an analytical tool in the study of polymerization reactions. It has been specifically used as an analytical method for the determination and monitoring of cationic polymerization. biosynth.com Researchers have developed optical sensors that utilize the indicator to measure changes in cavity size that occur as a result of the polymerization process. biosynth.com This application highlights the utility of the compound in polymer science for investigating reaction kinetics and mechanisms.

Contributions to Pharmaceutical Formulation Research

In the pharmaceutical industry, the stability and efficacy of a drug can be highly dependent on the pH of its formulation. Thymol Blue sodium salt is a valuable component in research and quality control for pharmaceutical products that require pH adjustment or monitoring. chemimpex.comgspchem.com

Stability Studies of Chemical Compounds in pH-Controlled Environments

The stability of active pharmaceutical ingredients (APIs) is a primary concern in drug development. Thymol Blue sodium salt is used in formulation studies to help scientists assess the stability and solubility of drug compounds under different pH conditions. chemimpex.comchemimpex.com A critical factor for many drug compounds is their degree of ionization, which is directly influenced by the pH of the formulation. The state of ionization affects not only solubility and stability but also the drug's ability to permeate biological membranes. Thymol Blue sodium salt is used to indicate pH changes that reflect the ionization state in multi-component drug formulations, providing essential data for developing stable and effective medicinal products. gspchem.com

| pH Range | Color Transition | Relevant Application Area |

|---|---|---|

| 1.2 – 2.8 | Red to Yellow | Monitoring highly acidic conditions in chemical synthesis. wikipedia.org |

| 8.0 – 9.6 | Yellow to Blue | Enzymatic assays and pharmaceutical formulations requiring neutral to alkaline pH. wikipedia.orgmdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| Thymol Blue sodium salt |

| Thymolsulfonephthalein |

| Cresol red |

| Thymol |

| ortho-sulfobenzoic anhydride |

pH Adjustment and Monitoring in Experimental Pharmaceutical Systems

Thymol Blue sodium salt serves as a critical tool in pharmaceutical research and development, primarily for the precise adjustment and subsequent monitoring of pH in various experimental systems. Its distinct color transitions at two different pH ranges make it a versatile indicator for visually and spectrophotometrically tracking pH, which is a crucial parameter influencing the stability, solubility, and release kinetics of pharmaceutical compounds.

In the realm of pharmaceutical analysis, Thymol Blue sodium salt is employed in non-aqueous titrations, which are essential for the quantitative analysis of drugs that are weak acids or bases and are insoluble in water. For instance, it is used as an indicator for the titration of acidic substances in dimethylformamide solution, where it exhibits a sharp color change from yellow to blue at the endpoint, enabling accurate determination of the drug substance. copbela.org

Detailed Research Findings

Recent research has highlighted the utility of Thymol Blue sodium salt in advanced analytical methods and novel drug delivery systems.

Spectrophotometric Analysis of Active Pharmaceutical Ingredients (APIs):

Thymol Blue sodium salt is utilized in the development of simple and sensitive spectrophotometric methods for the quantification of various drugs. These methods are typically based on the formation of an ion-pair complex between the drug molecule and Thymol Blue at a specific acidic pH. The resulting colored complex can be extracted into an organic solvent and measured colorimetrically. This technique has been successfully applied to the determination of several pharmaceutical compounds, including antihistamines, oral hypoglycemic agents, and antipsychotics. researchgate.netrjptonline.orgrdd.edu.iq The formation of these complexes is dependent on the pH of the medium, and the wavelength of maximum absorbance (λmax) is a key parameter for quantification.

| Active Pharmaceutical Ingredient (API) | pH of Medium | Wavelength of Max. Absorbance (λmax) | Linear Concentration Range (μg/mL) | Reference |

|---|---|---|---|---|

| Diphenhydramine HCl | ≈ 4.0 | 550 nm | 0.1 - 1.0 | researchgate.net |

| Glimepiride | <3.8 | 392 nm | 0.319 - 34.343 | rjptonline.org |

| Albendazole | 9.0 | Not Specified | Not Specified | aensiweb.com |

| Chlorpromazine-HCl | 4.17 | 410 nm | Not Specified | rdd.edu.iq |

Monitoring pH in Drug Delivery Systems:

The application of Thymol Blue sodium salt extends to the investigation of drug release mechanisms from sophisticated delivery systems. In a study focusing on biodegradable core-shell microparticles for pulsatile drug release, Thymol Blue was incorporated into the microparticles to monitor internal pH changes. nih.gov The degradation of the polymer was expected to create an acidic microenvironment, a critical factor for the eventual release of the encapsulated drug. The observed color change of the indicator provided direct evidence of the pH drop within the system.

| Observed Color | Corresponding pH Range | Inference in the Drug Delivery System | Reference |

|---|---|---|---|

| Yellow | 2.8 - 8.0 | Initial neutral or less acidic state of the polymer matrix. | nih.gov |

| Red | < 1.2 | Acidic microenvironment created due to polymer degradation. | nih.gov |

Furthermore, Thymol Blue can be immobilized within a silica gel matrix using sol-gel technology to create solid-state pH sensors. researchgate.net These sensors retain the pH-responsive properties of the dye and can be used for in-situ pH measurements in various experimental pharmaceutical setups, offering a stable and reusable option for continuous pH monitoring. researchgate.net The ability to create such sensors opens up possibilities for integrating them into microfluidic devices used for drug screening and the development of advanced delivery systems. utwente.nl

Comparative Studies and Methodological Enhancements with Thymol Blue Sodium Salt

Comparative Analysis with Other Sulfonphthalein Indicators in Research

The selection of an appropriate pH indicator is paramount for the accuracy of experimental results. Thymol Blue sodium salt is often compared with other sulfonphthalein indicators to determine the most suitable dye for specific pH ranges and analytical techniques.

In the realm of spectrophotometric pH measurements, particularly in complex aqueous systems like seawater, meta-Cresol Purple (mCP) is a frequently utilized indicator. However, Thymol Blue has demonstrated distinct advantages in certain contexts. Research has shown that Thymol Blue is particularly well-suited for measurements in surface or shallow waters where pH levels may exceed the optimal indicating range of mCP, for instance, due to photosynthetic activity. news-oceanacidification-icc.orgsigmaaldrich.comnih.gov The full characterization of purified Thymol Blue has extended the upper range of precise spectrophotometric pH measurements by approximately 0.50 pH units. news-oceanacidification-icc.orgnih.gov

The utility of spectrophotometric analysis of seawater pH was initially demonstrated with Phenol Red. nsf.gov While both are valuable sulfonphthalein indicators, their optimal pH ranges differ, making them suitable for different applications. The choice between Thymol Blue, meta-Cresol Purple, and Phenol Red often depends on the specific pH of the sample being analyzed to ensure the highest precision and accuracy.

| Indicator | Typical Application | Advantage in Specific Contexts |

|---|---|---|

| Thymol Blue sodium salt | High pH surface and shallow waters | Extends the upper range of accurate spectrophotometric pH measurement. news-oceanacidification-icc.orgnih.gov |

| meta-Cresol Purple | Open-ocean spectrophotometric pH measurements | Well-characterized for a broad range of oceanic conditions. |

| Phenol Red | Initial spectrophotometric seawater pH studies | Pioneered the methodology for spectrophotometric pH analysis in marine environments. nsf.gov |

Thymol Blue is notable for its two distinct pH transition ranges: red to yellow at pH 1.2–2.8 and yellow to blue at pH 8.0–9.6. wikipedia.orggspchem.commedchemexpress.com This dual-range capability makes it a versatile indicator for a broad spectrum of applications. gspchem.com

Bromothymol Blue, another common sulfonphthalein indicator, has an active indication range from a pH of 6.0 to 7.6, transitioning from yellow to blue. quora.comwikipedia.org This makes it particularly useful for applications requiring the measurement of substances with a relatively neutral pH. wikipedia.org In contrast to Thymol Blue's wider and dual ranges, Bromothymol Blue offers high precision around the neutral point.

Methylthymol Blue also serves as a pH indicator, with a visual transition interval from yellow at pH 6.5 to blue at pH 8.5. acs.org It is also utilized as a metal indicator. acs.org The choice between these indicators is dictated by the specific pH range of interest in a given experiment.

| Indicator | First Transition Range (Color Change) | Second Transition Range (Color Change) |

|---|---|---|

| Thymol Blue sodium salt | pH 1.2–2.8 (Red to Yellow) wikipedia.orggspchem.commedchemexpress.com | pH 8.0–9.6 (Yellow to Blue) wikipedia.orggspchem.commedchemexpress.com |

| Bromothymol Blue | pH 6.0–7.6 (Yellow to Blue) quora.comwikipedia.org | |

| Methylthymol Blue | pH 6.5–8.5 (Yellow to Blue) acs.org |

Purity Assessment and its Impact on Research Reproducibility and Accuracy

The purity of chemical reagents is a cornerstone of reliable and reproducible scientific research. For pH indicators like Thymol Blue sodium salt, impurities can significantly compromise the accuracy of measurements.

Commercially available Thymol Blue sodium salt often contains lot-specific, light-absorbing impurities that can lead to systematic pH errors. To mitigate this, robust purification methods have been developed. Flash chromatography has been demonstrated as an effective procedure for purifying commercial Thymol Blue. news-oceanacidification-icc.orgnih.govnsf.gov This technique utilizes a reversed-phase C18 column to separate the indicator from its impurities. nsf.gov The purified solid is then dissolved in water, with the addition of sodium hydroxide (B78521) to aid dissolution, creating a stock solution of high purity for research purposes. nsf.gov

In high-precision studies, such as the spectrophotometric determination of seawater pH, the presence of impurities in the indicator can introduce significant errors. Research has shown that lot-specific impurities in off-the-shelf indicators can cause systematic pH errors as large as 0.015. nsf.gov While some studies have noted that low levels of impurities in certain commercial batches of Thymol Blue had minimal effects on absorbance measurements at specific wavelengths, the use of purified indicator powder is strongly recommended for the most accurate spectrophotometric pH measurements. nsf.gov The characterization of purified Thymol Blue ensures consistency and inter-comparability of pH measurements across different studies and laboratories. news-oceanacidification-icc.orgnih.gov

Development of Indicator Mixtures for Broader Research pH Ranges

While individual indicators are effective within their specific transition ranges, many applications require the determination of pH across a much wider spectrum. To address this, indicator mixtures, often referred to as universal indicators, have been developed. Thymol Blue sodium salt is a common and crucial component of such mixtures. wikipedia.orggspchem.com

A universal indicator solution typically combines several different indicators, each with its own distinct pH transition range, to create a continuous spectrum of color changes over a broad pH scale. wordpress.com For instance, a universal indicator might be formulated by dissolving Thymol Blue, methyl red, bromothymol blue, and phenolphthalein (B1677637) in an ethanol (B145695) solution. ck12.org In such a mixture, Thymol Blue plays a key role in differentiating pH at both the low and high ends of the scale due to its two transition points. wordpress.com The yellow color of Thymol Blue at neutral pH, when combined with the blue of Bromothymol Blue, produces a green color, indicating neutrality. wordpress.com The development of these indicator mixtures provides a versatile tool for obtaining an approximate pH value across a wide range, which can be invaluable in various research and educational settings.

Future Directions and Emerging Research Avenues for Thymol Blue Sodium Salt

Exploration in Nanomaterial-Based pH Sensing Technologies

The incorporation of Thymol Blue sodium salt into nanomaterial-based platforms represents a significant leap forward in the development of highly sensitive and robust pH sensors. These technologies leverage the unique properties of nanomaterials to enhance the performance and expand the applicability of the indicator.

A prominent area of research is the development of optical sensors by immobilizing Thymol Blue within a silica (B1680970) gel matrix using sol-gel technology. medchemexpress.commedchemexpress.com This process creates solid-state sensors that are suitable for in-situ pH measurements in diverse environments, from marine ecosystems to biomedical applications. medchemexpress.commedchemexpress.com The porous nature of the silica matrix allows for interaction with the analyte while providing a stable and protective environment for the indicator dye.

Furthermore, the use of gold nanoparticles (AuNPs) in conjunction with pH-sensitive dyes is a rapidly growing field. researchgate.netnih.govmdpi.com Colorimetric sensors based on AuNPs capitalize on their localized surface plasmon resonance (LSPR) properties. The aggregation or dispersion of AuNPs, which can be triggered by pH changes affecting a functionalizing molecule like Thymol Blue sodium salt, results in a distinct color shift, typically from red to blue. researchgate.netnih.gov This provides a highly sensitive method for pH detection.

Key Research Findings:

Solid-State Sensors: Thymol Blue can be successfully entrapped in a silica gel matrix via the sol-gel process to create solid-state pH sensors. medchemexpress.commedchemexpress.com

Nanoparticle-Enhanced Sensing: Gold nanoparticles offer a platform for developing highly sensitive colorimetric sensors where pH-induced changes can trigger nanoparticle aggregation and a corresponding color change. nih.govmdpi.com

| Nanomaterial Platform | Principle of Operation | Example Application |

|---|---|---|

| Silica Gel Matrix | Immobilization of Thymol Blue for solid-state sensing. medchemexpress.commedchemexpress.com | In-situ pH measurement in marine environments. medchemexpress.com |

| Gold Nanoparticles (AuNPs) | pH-induced aggregation/dispersion of AuNPs leading to a color change. nih.gov | Highly sensitive colorimetric pH detection. researchgate.net |

Computational Chemistry Approaches to Model Indicator Behavior

Computational chemistry is providing unprecedented insights into the molecular behavior of Thymol Blue. Through the use of quantum-chemical studies, researchers can model the molecule's structure and predict its properties, which is crucial for understanding its function as a pH indicator. tuiasi.ro

Methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to perform geometric optimization of the Thymol Blue molecule. tuiasi.roacs.org These calculations allow for the determination of key molecular parameters, including bond lengths, atomic charges, dihedral angles, dipole moments, and polarizability. tuiasi.ro This information is fundamental to understanding the electronic transitions that give rise to the molecule's distinct colors at different pH values.

By modeling the adsorption and interaction of Thymol Blue with various surfaces and in different solvent environments, computational approaches can also aid in the design of new sensor materials and technologies. acs.orgnih.gov These theoretical studies complement experimental work by providing a molecular-level understanding of the indicator's behavior. nih.gov

Key Research Findings:

Molecular Parameter Calculation: Quantum-chemical methods can be used to compute the main physical parameters of the Thymol Blue molecule in its ground state. tuiasi.ro

Structural Optimization: Software like Spartan allows for the geometric optimization of the Thymol Blue structure using various computational models. tuiasi.ro

Predictive Modeling: Computational studies can predict the behavior of the indicator, aiding in the design of novel sensing applications. acs.orgnih.gov

| Computational Method | Calculated Molecular Parameters | Significance |

|---|---|---|

| Hartree-Fock, Semi-Empirical, Molecular Mechanics | Bond lengths, atomic charges, dipole moment, polarizability. tuiasi.ro | Provides a fundamental understanding of the molecule's physical and chemical properties. |

| Density Functional Theory (DFT) | Adsorption energies and surface interactions. acs.org | Aids in the rational design of sensor materials incorporating Thymol Blue. |

Novel Applications in Interdisciplinary Scientific Investigations

The unique properties of Thymol Blue and its derivatives are being explored in a range of novel applications that extend beyond simple pH indication, spanning various scientific disciplines.

One such area is the development of hydrogel-based sensors. For instance, a derivative, Methyl Thymol Blue, has been incorporated into alginate hydrogels for the colorimetric detection of specific metal ions, such as Strontium (II). researchgate.net The hydrogel acts as a matrix to immobilize the indicator, which then exhibits a color change upon interaction with the target ion. This approach offers a simple and low-cost method for monitoring environmental contaminants. researchgate.net

In the field of electrochemistry, derivatives of Thymol are being used to construct electrochemical sensors. These sensors can be designed for the sensitive detection of various organic molecules. nih.gov The modification of electrode surfaces with materials incorporating Thymol-related structures can enhance the electrochemical response and improve the sensitivity and selectivity of the sensor. nih.gov

These interdisciplinary applications demonstrate the versatility of the Thymol Blue scaffold and its potential for use in the development of advanced sensing systems for a wide array of analytes and applications.

Key Research Findings:

Metal Ion Detection: Methyl Thymol Blue loaded into alginate hydrogels can be used for the sensitive, on-site colorimetric detection of Strontium (II) ions in water. researchgate.net

Electrochemical Sensing: Nanocomposites incorporating Thymol-related structures can be used to create sensitive electrochemical sensors for the detection of organic compounds. nih.gov

Q & A

Q. What are the critical pH transition ranges of Thymol Blue sodium salt, and how should these guide its use in titration experiments?

Thymol Blue sodium salt exhibits two distinct pH-dependent color transitions:

- First transition : Red (pH 1.2) ↔ Yellow (pH 2.8)

- Second transition : Yellow (pH 8.0) ↔ Blue (pH 9.6)

For acid-base titrations , the second transition (pH 8.0–9.6) is suitable for weak acid-strong base reactions (e.g., acetic acid with NaOH), where the equivalence point pH >6. Avoid using it for strong acid-strong base titrations (pH ~7), as the intermediate yellow hue lacks specificity .

Methodological Note : Pre-dissolve the indicator in 95% ethanol (0.04% w/v) for consistent solubility, as aqueous solubility is limited .

Q. How should researchers prepare and standardize Thymol Blue sodium salt solutions for reproducible pH measurements?

- Preparation : Dissolve 0.1 g of Thymol Blue sodium salt in 21 mL of 0.01 M NaOH, then dilute to 250 mL with distilled water. Filter if turbidity occurs .

- Standardization : Validate the indicator’s response using buffer solutions at pH 1.0 (red), 2.5 (orange-yellow), 8.5 (green-blue), and 10.0 (blue). Adjust solvent ratios if color clarity is compromised .

Advanced Research Questions

Q. How does ionic strength influence the adsorption efficiency of Thymol Blue sodium salt onto activated carbon, and how can conflicting data be resolved?

Studies show that increasing ionic strength (e.g., 0.01–0.06 M NaCl) reduces adsorption capacity by ~10% due to competitive binding between Na⁺ ions and the anionic form of Thymol Blue. To resolve contradictions in adsorption

Q. What experimental strategies mitigate interference from metal ions when using Thymol Blue sodium salt as a metallochromic indicator?

Thymol Blue’s sulfonate groups can chelate metal ions (e.g., Ca²⁺, Mg²⁺), altering its color response. To minimize interference:

Q. How can researchers adapt Thymol Blue sodium salt for non-aqueous solvent systems, and what spectral shifts are expected?

In polar aprotic solvents (e.g., DMSO, acetone):

- The first transition (red-yellow) shifts to higher pH (~3.5–4.5) due to reduced proton availability.

- The second transition (yellow-blue) becomes less pronounced, requiring UV-Vis calibration (λmax ≈ 435 nm in ethanol) .

Validation Protocol : Compare absorbance spectra in target solvents against aqueous/ethanolic controls to quantify shifts .

Data Interpretation & Conflict Resolution

Q. How should discrepancies in reported pKa values for Thymol Blue sodium salt be addressed?

Literature pKa values vary due to solvent composition and temperature. To resolve conflicts:

Q. Why does Thymol Blue sodium salt exhibit atypical color stability in long-term storage, and how can this be corrected?

Exposure to light or oxygen can degrade the sulfonate groups, causing fading.

- Storage : Use amber glass vials under nitrogen atmosphere at 4°C.

- Rejuvenation : Filter aged solutions and recalibrate against fresh buffers .

Safety & Handling

Q. What are the critical safety protocols for handling Thymol Blue sodium salt in nanoparticle synthesis applications?

While non-hazardous per OSHA standards, precautions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.